1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound that features a combination of nitrophenyl, carbamoyl, methylsulfanyl, and pyridine carboxylate groups
Preparation Methods
The synthesis of 1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrophenyl carbamoyl intermediate: This step involves the reaction of 2-nitroaniline with an appropriate carbamoyl chloride under basic conditions to form the nitrophenyl carbamoyl intermediate.
Introduction of the ethyl group: The intermediate is then reacted with ethyl chloroformate to introduce the ethyl group.
Formation of the pyridine carboxylate: The final step involves the reaction of the intermediate with 2-(methylsulfanyl)pyridine-3-carboxylic acid under esterification conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to form various derivatives.
Hydrolysis: The ester bond in the pyridine carboxylate can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines).
Scientific Research Applications
1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar compounds to 1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate include:
1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-4-carboxylate: This compound has a similar structure but with the carboxylate group at the 4-position of the pyridine ring.
1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)benzene-3-carboxylate: This compound has a benzene ring instead of a pyridine ring.
1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-sulfonate: This compound has a sulfonate group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
[1-(2-nitroanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-10(24-16(21)11-6-5-9-17-15(11)25-2)14(20)18-12-7-3-4-8-13(12)19(22)23/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVLJKVZRVYPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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